

# Technical Support Center: Stuttering Severity Instrument-Fourth Edition (SSI-4)

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## Compound of Interest

Compound Name: SSI-4

Cat. No.: B10861591

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when using the Stuttering Severity Instrument-Fourth Edition (**SSI-4**), with a specific focus on improving inter-rater reliability.

## Frequently Asked Questions (FAQs) on SSI-4 Scoring and Reliability

Q1: What are the primary sources of inter-rater reliability issues when using the **SSI-4**?

A1: Inter-rater reliability issues with the **SSI-4** often stem from several factors:

- **Subjectivity in Identifying Stuttering Events:** The **SSI-4** manual lacks a highly detailed, operationalized definition of a "stuttering event." This can lead to variability in what different raters count as a stuttered syllable. For example, the author of the **SSI-4**, Glyndon Riley, has been quoted as saying, "if it feels like stuttering, call it stuttering," which can be subjective.<sup>[1]</sup>
- **Ambiguity in Scoring Disfluency Types:** There can be disagreement on whether to count certain disfluencies, such as interjections or revisions, as stuttering events, especially if they are accompanied by tension or struggle.<sup>[1]</sup>
- **Multitasking Demands:** The **SSI-4** requires raters to simultaneously identify, time, and categorize different behaviors (frequency, duration, and physical concomitants). This

cognitive load can lead to errors and inconsistencies between raters. Research suggests that collecting these measures individually can improve reliability.

- Lack of a Standardized Training Protocol: The official **SSI-4** manual provides administration and scoring guidelines but does not include a standardized training protocol for new users.[2] [3] This lack of a uniform training procedure can result in raters developing their own idiosyncratic scoring methods.

Q2: How are the core components of the **SSI-4** scored, and where do disagreements commonly occur?

A2: The **SSI-4** assesses four key areas of speech behavior.[2][4] Disagreements can arise in the scoring of each:

Component	Scoring Method	Common Areas of Disagreement
Frequency	Expressed as the percentage of syllables stuttered (%SS) in a speech sample and converted to a scale score (2-18).[2][4][5]	- What constitutes a "stuttering event" (e.g., should repetitions of "um" be counted?).[1]- How to count syllables in repeated phrases.
Duration	The average length of the three longest stuttering events, timed to the nearest tenth of a second and converted to a scale score (2-18).[2][4][5]	- Precise start and end points of a stuttering event for timing purposes.- Consistency in identifying the three longest events, especially with multiple prolonged moments of stuttering.
Physical Concomitants	Four types of physical behaviors (distracting sounds, facial grimaces, head movements, and movements of the extremities) are rated on a 0-5 scale of distractibility and converted to a total score (0-20).[2][4]	- Subjectivity in rating the "distractibility" or severity of a physical behavior.- Rater drift in scoring over time without consistent recalibration.
Naturalness of Speech	The individual's speech is rated on a 9-point scale from "highly natural" to "highly unnatural."	- The subjective nature of what sounds "natural."- Lack of specific anchor points for each level of the scale.

Q3: What are some examples of ambiguous scoring situations for the Frequency component?

A3: Ambiguities in scoring the frequency of stuttering are a primary source of inter-rater disagreement. Consider the following examples:

- Repetitions of Interjections: A speaker says, "I went to the, um, um, um, store." While interjections are typically considered non-stuttering-like disfluencies, the repetition with

apparent tension could be interpreted by some raters as a moment of stuttering.[1]

- **Phrase Repetitions:** For a phrase like, "I want- I want- I want to go," some raters may count this as a single stuttering event, while others might count the number of repeated syllables.
- **Revisions with Tension:** A speaker says, "I went to the... I mean, the grocery store," with a noticeable pause and physical tension before the correction. A rater must decide if this constitutes a block or a non-stuttered revision.

To mitigate these issues, it is crucial for a research team to establish clear and consistent scoring conventions before beginning a study.

Q4: What level of inter-rater reliability is considered acceptable for the **SSI-4**?

A4: In clinical research, an inter-rater agreement of 80% is often considered the minimum acceptable standard. However, studies on the **SSI-4** have shown that achieving this level of reliability can be challenging, with some research indicating inter-rater reliability values below 80%.[6]

## Troubleshooting Guides

Issue: Consistently low inter-rater agreement on the Physical Concomitants scale.

Troubleshooting Steps:

- **Develop a "Codebook" with Exemplars:** Create a shared document with video examples for each level (0-5) of the rating scale for each of the four types of physical concomitants.
- **Consensus Rating Sessions:** Have all raters independently score a set of training videos. Then, meet as a group to discuss discrepancies and reach a consensus. This helps to calibrate all raters to a common standard.
- **Focus on Observable Behaviors:** Instruct raters to focus solely on what they can see and hear, rather than making inferences about the speaker's internal state (e.g., "they look anxious").

Issue: Significant discrepancies in the calculated Frequency scores between raters.

### Troubleshooting Steps:

- **Establish Clear Rules for Ambiguous Disfluencies:** Before beginning to score, your team should decide on a consistent method for handling ambiguous cases, such as those mentioned in FAQ 3. Document these rules and ensure all raters have a copy.
- **Practice Syllable Counting:** Have all raters transcribe and count the syllables in several speech samples to ensure everyone is using the same method for calculating the denominator in the %SS calculation.
- **Separate the Tasks:** To reduce the cognitive load, consider having raters first identify all stuttering events in a transcript, and then in a separate pass, count the total number of syllables. Research suggests that separating data collection tasks can improve reliability.

## Experimental Protocol to Improve Inter-Rater Reliability for the SSI-4

This protocol outlines a structured training and assessment process to enhance the inter-rater reliability of the **SSI-4** in a research setting.

**Objective:** To achieve a minimum of 80% inter-rater agreement for all **SSI-4** components.

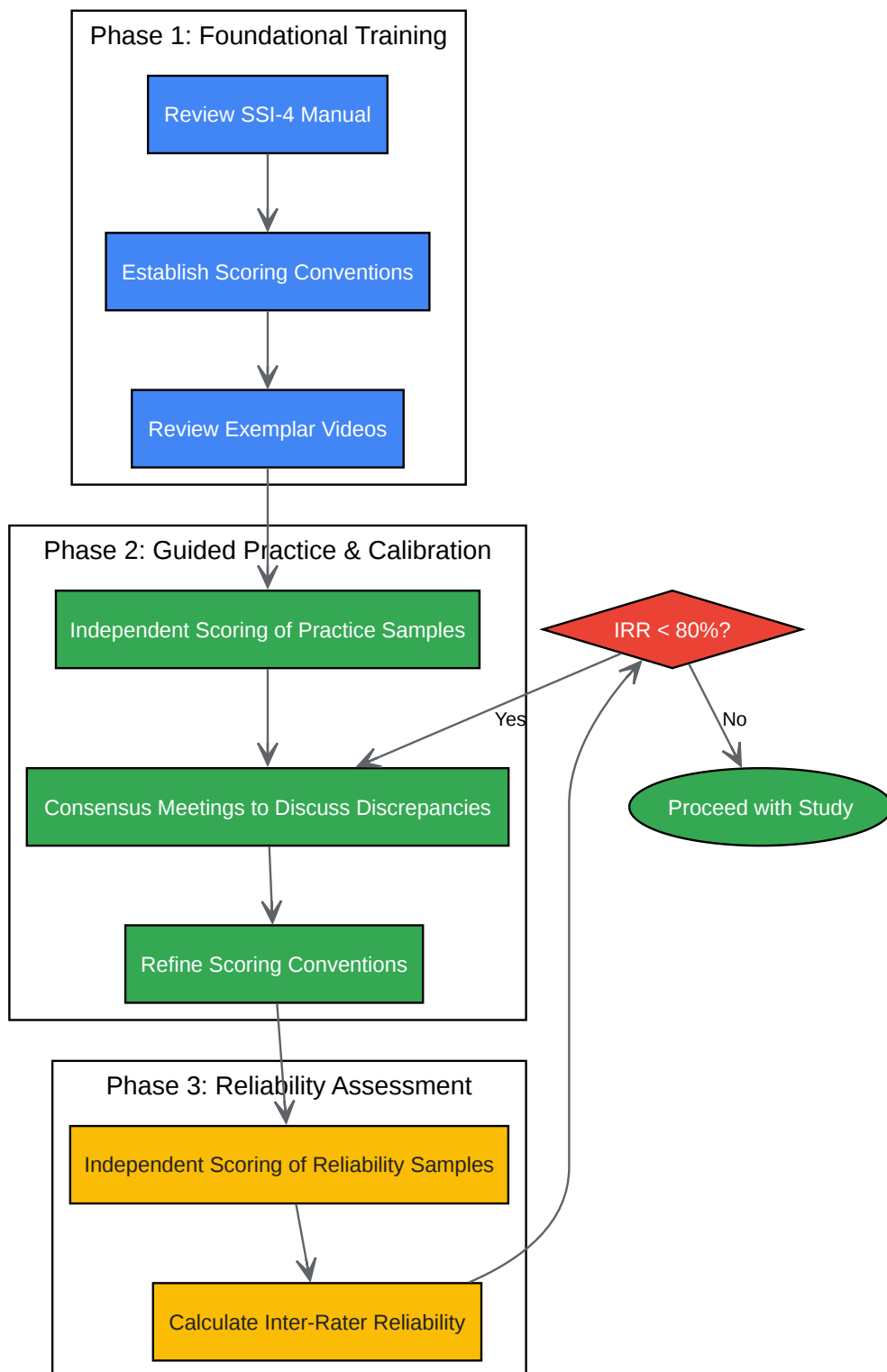
### Methodology:

- **Phase 1: Foundational Training (4 hours)**
  - **Module 1: Didactic Review:** All raters will review the **SSI-4** examiner's manual in detail.<sup>[2]</sup> A training facilitator will lead a discussion on the administration and scoring of each component.
  - **Module 2: Introduction to Scoring Conventions:** The research team will establish and document clear guidelines for scoring ambiguous stuttering events (e.g., repetitions of interjections, revisions with tension).
  - **Module 3: Review of Exemplar Videos:** Raters will watch and discuss pre-scored video examples that illustrate various types and severities of stuttering and physical concomitants.

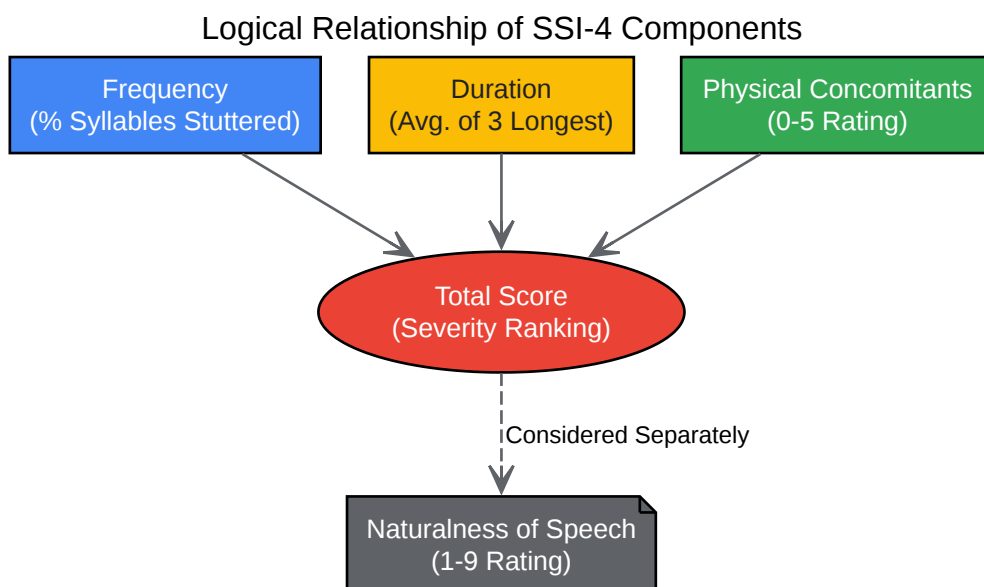
- Phase 2: Guided Practice and Calibration (6 hours)
  - Module 4: Independent Scoring of Practice Samples: Raters will independently score a set of 5-10 video-recorded speech samples.
  - Module 5: Consensus Meetings: The training facilitator will lead a series of meetings where raters compare their scores for the practice samples. All discrepancies will be discussed until a consensus is reached. The rationale for each consensus score should be documented.
  - Module 6: Recalibration: If significant disagreements persist, additional exemplar videos will be reviewed, and scoring conventions will be refined.
- Phase 3: Reliability Assessment
  - A new set of 10-15 video samples, representative of the study population, will be independently scored by all raters.
  - Inter-rater reliability will be calculated using an appropriate statistical measure, such as intraclass correlation coefficients (ICCs) or percentage agreement.
  - If the 80% agreement threshold is not met, the team will return to Phase 2 for further calibration.

## Visualizations

## Workflow for Improving SSI-4 Inter-Rater Reliability

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Caption: A workflow diagram illustrating the key phases for improving inter-rater reliability.



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Caption: The relationship between the core components of the **SSI-4** assessment.

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